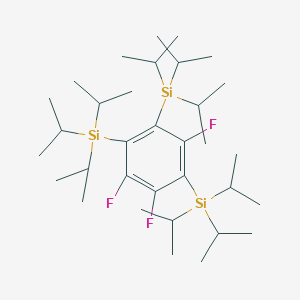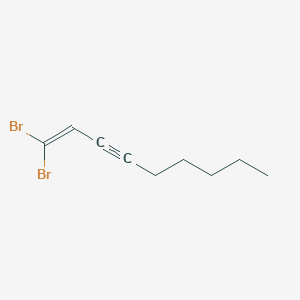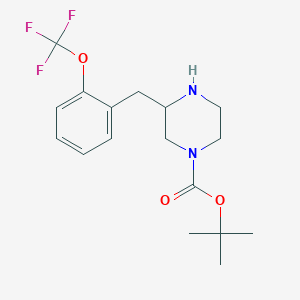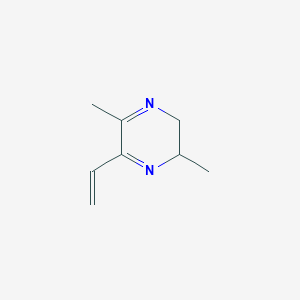![molecular formula C14H23NO4S B12611199 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione CAS No. 873012-04-5](/img/structure/B12611199.png)
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of hydroxybutoxy and hydroxypentyl groups attached to a pyridine ring, which is further modified by a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with 4-hydroxybutyl and 5-hydroxypentyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the thione group may produce thiols.
Scientific Research Applications
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxy and thione groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxybutoxy)pyridine-2(1H)-thione
- 1-[(5-Hydroxypentyl)oxy]pyridine-2(1H)-thione
- 3-(4-Hydroxybutoxy)-1-[(5-methoxypentyl)oxy]pyridine-2(1H)-thione
Uniqueness
The uniqueness of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione lies in its dual hydroxyalkoxy substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility, reactivity, and potential for diverse applications compared to similar compounds with single substitutions.
Properties
CAS No. |
873012-04-5 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
3-(4-hydroxybutoxy)-1-(5-hydroxypentoxy)pyridine-2-thione |
InChI |
InChI=1S/C14H23NO4S/c16-9-2-1-4-12-19-15-8-6-7-13(14(15)20)18-11-5-3-10-17/h6-8,16-17H,1-5,9-12H2 |
InChI Key |
JKQHCLDVJFXZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=S)C(=C1)OCCCCO)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


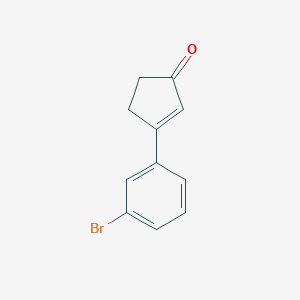
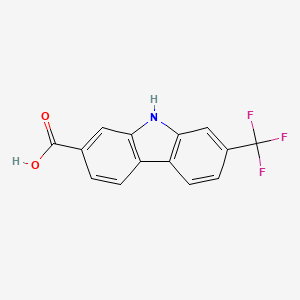
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)

silane](/img/structure/B12611139.png)
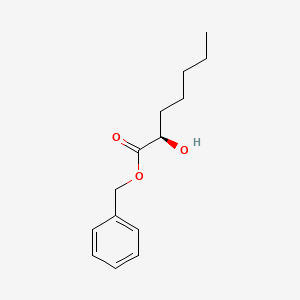

![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

